

Application Notes and Protocols: 2-Amino-1,3propanediol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Amino-1,3-propanediol	
Cat. No.:	B045262	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **2-Amino-1,3-propanediol**, also known as serinol, as a key building block in the synthesis of various pharmaceutical agents. This document details its application in the production of lopamidol, Fingolimod, and Chloramphenicol, offering generalized experimental protocols and relevant technical data.

Introduction to 2-Amino-1,3-propanediol (Serinol)

2-Amino-1,3-propanediol is a versatile, prochiral organic compound that serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structure, featuring both a primary amine and two primary hydroxyl groups, allows for a variety of chemical modifications, making it an ideal scaffold for drug design and development.

Key Properties of **2-Amino-1,3-propanediol**:



Property	Value	
CAS Number	534-03-2	
Molecular Formula	C3H9NO2	
Molecular Weight	91.11 g/mol	
Appearance	White crystalline solid	
Solubility	Highly soluble in water	

Application in the Synthesis of Iopamidol

lopamidol is a non-ionic, low-osmolar X-ray contrast agent used to improve the visibility of internal body structures during radiographic procedures. The synthesis of lopamidol utilizes **2-Amino-1,3-propanediol** to form the two side chains of the central tri-iodinated benzene ring.

Generalized Synthetic Scheme for Iopamidol

The synthesis of Iopamidol is a multi-step process that involves the amidation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with **2-Amino-1,3-propanediol**, followed by acylation.

Reaction Overview:

- Step 1: Reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-Amino-1,3-propanediol.
- Step 2: Protection of the hydroxyl groups of the serinol moieties via acetylation.
- Step 3: Acylation of the amino group on the benzene ring with (S)-2-(acetyloxy)propionyl chloride.
- Step 4: Deprotection of the hydroxyl groups to yield lopamidol.

Experimental Protocol (Generalized)

Disclaimer: This is a generalized protocol compiled from patent literature and may require optimization.

Methodological & Application





Step 1: Synthesis of N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide

- In a suitable reaction vessel, dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride (1 equivalent) in dimethylacetamide (DMA).
- Add a solution of 2-Amino-1,3-propanediol (2 equivalents) and triethylamine (2.2 equivalents) in DMA to the vessel.
- Maintain the reaction temperature at approximately 30°C for 1.5 hours.[1]
- Cool the reaction mixture and add 4-dimethylaminopyridine (catalytic amount) followed by the slow addition of acetic anhydride (excess).
- Stir the reaction for about 2 hours and then guench by slow addition to water.
- Isolate the resulting solid by filtration, wash with water, and dry to yield the tetra-acetylated intermediate. A yield of approximately 90% has been reported for this step.[1]

Step 2: Synthesis of Pentaacetyliopamidol

- Dissolve the tetra-acetylated intermediate (1 equivalent) in DMA.
- Slowly add (S)-2-acetoxypropionyl chloride (1.1 equivalents).
- Stir the reaction at room temperature for about 2 hours.
- Quench the reaction by the slow addition of isopropanol and neutralize with tributylamine.
- Collect the precipitated pentaacetyliopamidol by filtration, wash with isopropanol, and dry. A
 yield of around 90% has been reported.[1]

Step 3: Synthesis of Iopamidol

- Heat a solution of pentaacetyliopamidol in methanol containing a catalytic amount of aqueous hydrochloric acid at reflux for approximately 30 hours.[1]
- Remove the methanol by distillation and dissolve the residue in water.



- Neutralize the acid using an acid-scavenging resin.
- Purify the aqueous solution by passing it through a column of a suitable polymer adsorbent resin.
- Crystallize the final product from ethanol. A yield of about 74% has been reported for this final step.[1]

Quantitative Data Summary for Iopamidol Synthesis

Step	Product	Reported Yield
1	N,N'-bis[2-(acetyloxy)-1- [(acetyloxy)methyl]ethyl]-5- amino-2,4,6-triiodo-1,3- benzenedicarboxamide	~90%[1]
2	Pentaacetyliopamidol	~90%[1]
3	Iopamidol	~74%[1]

Application in the Synthesis of Fingolimod

Fingolimod (FTY720) is an immunomodulating drug used primarily for treating multiple sclerosis. It is a sphingosine-1-phosphate (S1P) receptor modulator. The synthesis of Fingolimod often involves the use of a 2-substituted-**2-amino-1,3-propanediol** derivative as the core structure.

Generalized Synthetic Scheme for Fingolimod

One common retrosynthetic approach involves the alkylation of a protected **2-amino-1,3-propanediol** derivative with a suitable electrophile containing the 4-octylphenethyl side chain.

Reaction Overview:

- Step 1: Protection of the amino and hydroxyl groups of a 2-amino-1,3-propanediol derivative.
- Step 2: Alkylation with a 4-octylphenethyl halide or other suitable electrophile.



• Step 3: Deprotection to yield Fingolimod.

Experimental Protocol (Generalized)

Disclaimer: This is a generalized protocol compiled from various synthetic routes and may require optimization.

A multi-step synthesis starting from diethyl acetamidomalonate provides a route to a key **2-amino-1,3-propanediol** intermediate for Fingolimod:

- Alkylation: Diethyl acetamidomalonate is alkylated with phenethyl bromide using a base such as cesium carbonate in a solvent like DMSO.
- Reduction: The resulting diester is reduced to the corresponding diol using a reducing agent like sodium borohydride in methanol. A high yield has been reported for this step.[2]
- Protection: The diol is then acetylated with acetic anhydride in the presence of pyridine to yield the diacetate.
- Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation with octanoyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the octanoyl group at the para position of the phenyl ring.
- Reduction: The ketone is reduced to a methylene group via hydrogenation using a catalyst such as 10% Pd/C in ethanol, reportedly in quantitative yield.[2]
- Deprotection: The acetamide and diacetate protecting groups are removed by hydrolysis with aqueous HCl under reflux to give Fingolimod hydrochloride. A good yield has been reported for this final step.[2]

Quantitative Data Summary for a Fingolimod Synthesis Route



Step	Reaction	Reported Yield
1	Alkylation of diethyl acetamidomalonate	75%[2]
2	Reduction of diester to diol	Very good[2]
3-5	Acylation and Reduction	Good overall yield[2]
6	Deprotection	Good[2]

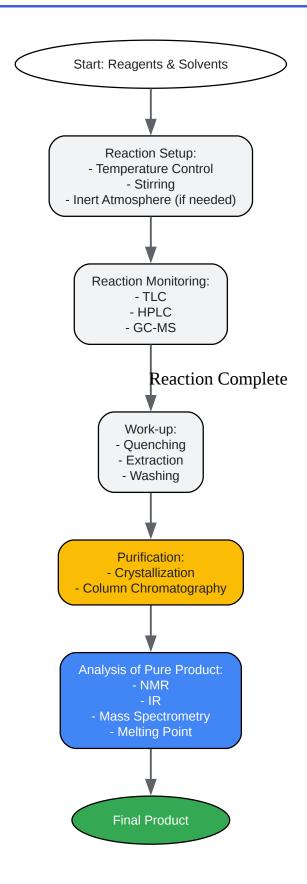
Fingolimod Mechanism of Action: S1P Receptor Modulation

Fingolimod is a prodrug that is phosphorylated in vivo to form fingolimod-phosphate.[3] This active metabolite is a sphingosine-1-phosphate (S1P) receptor modulator and acts as a functional antagonist of the S1P1 receptor on lymphocytes.[3][4] This prevents lymphocytes from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous system.[4]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. WO2000050385A1 Process for the preparation of iopamidol Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Amino-1,3-propanediol in Drug Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045262#applications-of-2-amino-1-3-propanediol-in-drug-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com